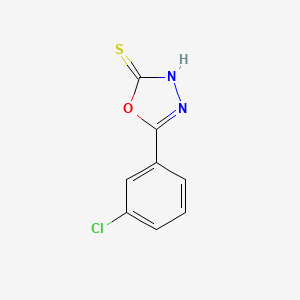

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFILSIVAEODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366057 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41491-54-7 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Introduction: The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. This five-membered scaffold is recognized as a "privileged structure" due to its remarkable metabolic stability and its ability to participate in hydrogen bonding, which contributes to its diverse range of pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[2][3][4] The specific compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, incorporates two key features of interest for drug development: the 3-chlorophenyl substituent, which modulates lipophilicity and electronic properties, and a thiol group at the 2-position. This thiol moiety not only contributes to the molecule's biological profile but also serves as a versatile synthetic handle for creating extensive libraries of new chemical entities.

This guide provides a comprehensive overview of the synthesis, structural characterization, and scientific significance of this compound, tailored for researchers and professionals in chemical synthesis and drug discovery.

Section 1: Synthesis Methodology

The most efficient and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is a one-pot cyclization reaction.[5] The synthesis of the title compound proceeds through a two-step sequence starting from an appropriate benzoic acid derivative.

1.1. Rationale of the Synthetic Pathway

The core logic of this synthesis is the construction of the oxadiazole ring from a hydrazide precursor.

-

Step 1: Hydrazide Formation: The synthesis begins with the conversion of methyl 3-chlorobenzoate to 3-chlorobenzohydrazide. This is a critical step as it introduces the N-N bond and the terminal nucleophilic nitrogen essential for the subsequent cyclization. Hydrazine hydrate serves as the nitrogen source in a classic nucleophilic acyl substitution reaction.

-

Step 2: Cyclocondensation: The key ring-forming reaction involves treating the 3-chlorobenzohydrazide with carbon disulfide (CS₂) in a basic medium, typically ethanolic potassium hydroxide. The base deprotonates the hydrazide, enhancing its nucleophilicity. The activated hydrazide then attacks the electrophilic carbon of CS₂, initiating a cascade that results in intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[6][7]

-

Step 3: Acidification: The reaction yields a potassium salt of the thiol. Subsequent acidification with a dilute acid neutralizes this salt, causing the final product to precipitate out of the solution, allowing for easy isolation.

1.2. Experimental Protocol: Classical Method

This protocol is adapted from established literature procedures.[6][7][8]

Step A: Synthesis of 3-Chlorobenzohydrazide

-

To a solution of methyl 3-chlorobenzoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80%, 3-4 equivalents).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume under vacuum.

-

Pour the concentrated mixture into cold water to precipitate the crude hydrazide.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from aqueous ethanol to yield pure 3-chlorobenzohydrazide.

Step B: Synthesis of this compound

-

In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) in absolute ethanol.

-

Add potassium hydroxide (1.1 equivalents) and stir until fully dissolved.

-

To this basic solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 12-16 hours. The formation of a potassium salt may be observed.

-

After reflux, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of cold water and filter to remove any impurities.

-

Acidify the clear filtrate dropwise with dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6), leading to the precipitation of the product.

-

Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

1.3. Synthetic Workflow Diagram

Caption: Synthetic route to the title compound.

Section 2: Structural Elucidation and Physicochemical Properties

A crucial aspect of synthesizing novel compounds is the unambiguous confirmation of their structure. The title compound exhibits thiol-thione tautomerism, a phenomenon that significantly influences its spectroscopic data.

2.1. Thiol-Thione Tautomerism

The 2-thiol group on the 1,3,4-oxadiazole ring exists in a dynamic equilibrium with its thione tautomer. While named as a "thiol" (containing an S-H bond), spectroscopic evidence confirms that in the solid state and in polar solvents like DMSO, the more stable "thione" form (containing C=S and N-H bonds) predominates.[9][10] This is critical for correctly assigning peaks in IR and NMR spectra.

Caption: Thiol-Thione tautomeric equilibrium.

2.2. Physicochemical Data Summary

The fundamental properties of the synthesized compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₅ClN₂OS | [11] |

| Molecular Weight | 212.66 g/mol | [12] |

| CAS Number | 41491-54-7 | [12][13] |

| Appearance | Off-white to pale yellow solid | General Observation |

| Melting Point | 167-169 °C | [13] |

2.3. Spectroscopic Characterization Data

The following table outlines the expected spectral data used to confirm the identity and purity of this compound.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment & Rationale |

| FT-IR (KBr) | ~3150-3050 | N-H stretch of the thione tautomer.[9] Its presence, and the absence of a strong S-H band (~2550 cm⁻¹), confirms the predominance of the thione form. |

| ~1610 | C=N stretch of the oxadiazole ring. | |

| ~1550 | C=C stretch of the aromatic ring. | |

| ~1320 | C=S stretch (thione group), a key indicator of successful cyclization with CS₂.[10] | |

| ~1080 | C-O-C stretch characteristic of the oxadiazole heterocycle. | |

| ¹H NMR (DMSO-d₆) | ~14.5 (broad singlet, 1H) | N-H proton of the thione tautomer. The significant downfield shift is due to deshielding and hydrogen bonding. |

| ~7.6-8.0 (multiplet, 4H) | Aromatic protons of the 3-chlorophenyl ring. | |

| ¹³C NMR (DMSO-d₆) | ~178 | C=S carbon , highly deshielded and characteristic of the thione group.[14] |

| ~162 | C5 carbon of the oxadiazole ring, attached to the chlorophenyl group. | |

| ~125-135 | Aromatic carbons of the 3-chlorophenyl ring. | |

| Mass Spec. (EI) | m/z ~212 and ~214 | Molecular ion peaks [M]⁺ and [M+2]⁺ . The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom. |

Section 3: Scientific Significance and Applications

The importance of this compound extends beyond its synthesis, positioning it as a valuable building block in drug discovery programs.

-

Core Pharmacophore : The 1,3,4-oxadiazole ring system is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-tubercular, anti-inflammatory, and anticancer activities.[15] The presence of the oxadiazole core in approved drugs like Raltegravir, an HIV integrase inhibitor, underscores its clinical relevance.[3]

-

Versatile Synthetic Intermediate : The true value for a medicinal chemist lies in the reactivity of the thiol group. It serves as a nucleophilic handle for a variety of subsequent reactions:

-

S-Alkylation/Acylation : Reaction with alkyl or acyl halides introduces diverse side chains, allowing for fine-tuning of steric and electronic properties to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Mannich Reactions : The acidic N-H proton of the thione tautomer can participate in Mannich reactions with formaldehyde and various amines to generate a wide array of derivatives with potential biological activity.[9]

-

Metal Complexation : The thiol group can act as a ligand to form coordination complexes with various transition metals, a strategy explored for developing novel therapeutic or diagnostic agents.[6][7]

-

Conclusion

This compound is a scientifically significant heterocyclic compound that can be synthesized reliably through a well-established cyclocondensation protocol. Its structure is readily confirmed by a standard suite of spectroscopic techniques, with careful consideration given to its predominant thione tautomer. The compound's primary value lies in its role as a versatile intermediate, providing a robust platform for the development of new 1,3,4-oxadiazole derivatives for evaluation in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and further explore the potential of this valuable chemical entity.

References

-

Vertex AI Search. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. 1

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 2

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 5

-

Oriental Journal of Chemistry. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. 6

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. 4

-

PubMed Central (PMC). (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. 15

-

MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. 16

-

ResearchGate. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. 17

-

Bingol University. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. 18

-

PubMed Central (PMC) - NIH. (n.d.). 5-Furan-2yl[1][3][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. 9

-

(n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. 14

-

ACS Publications. (2021). Synthesis and Screening of New[1][3][5]Oxadiazole,[1][2][5]Triazole, and[1][2][5]Triazolo[4,3-b][1][2][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). 10

-

ProQuest. (n.d.). Preparation Ligand this compound by New Method and Complexation with Transition Metals. 8

-

PubChem. (n.d.). This compound. 11

-

ChemicalBook. (n.d.). This compound Product Description. 13

-

Sinfoo Biotech. (n.d.). This compound. 12

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Preparation Ligand this compound by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation Ligand this compound by New Method and Complexation with Transition Metals - ProQuest [proquest.com]

- 9. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C8H5ClN2OS | CID 2055733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound,(CAS# 41491-54-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 13. 41491-54-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. bingol.edu.tr [bingol.edu.tr]

An In-depth Technical Guide to the Biological Activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Executive Summary

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore. This guide focuses on a specific, highly promising subclass: derivatives of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The strategic incorporation of a 3-chlorophenyl ring at the C5 position and a reactive thiol group at the C2 position creates a scaffold with a broad and potent spectrum of biological activities. This document provides a comprehensive analysis of the synthesis, mechanisms of action, and structure-activity relationships of these compounds, highlighting their significant potential in antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required to explore and expand upon this promising class of therapeutic agents.

Introduction: The Architectural Significance of the Scaffold

Heterocyclic compounds are fundamental to drug discovery, with the 1,3,4-oxadiazole ring being a particularly privileged structure.[1][2] Its appeal lies in its aromatic nature, metabolic stability, and its ability to act as a bioisostere for amide and ester groups, enhancing biological activity through hydrogen bonding interactions.[3]

The specific scaffold, this compound, is engineered with two key features that potentiate its bioactivity:

-

The 5-(3-Chlorophenyl) Group: The presence of a halogen, specifically chlorine, on the phenyl ring often enhances lipophilicity, which can improve membrane permeability and target engagement. The meta-position of the chlorine atom influences the electronic distribution and steric profile of the molecule, critically affecting its binding to biological targets.

-

The 2-Thiol Group: This functional group is of paramount importance. It exists in a tautomeric equilibrium with its thione form and serves as a highly reactive handle for synthetic modification, allowing for the creation of extensive derivative libraries (e.g., S-alkylation, Mannich bases).[4][5] Furthermore, the thiol/thione moiety is itself a key contributor to biological activity, often implicated in coordinating with metal ions in enzymes or participating in crucial hydrogen bonding.[4]

This unique combination gives rise to a diverse portfolio of biological activities, making these derivatives a focal point of contemporary pharmaceutical research.[2][6]

Synthetic Pathways: From Precursor to Bioactive Derivatives

The synthesis of the core scaffold and its subsequent derivatives follows a reliable and well-established chemical pathway. The choice of this multi-step synthesis is deliberate, ensuring high yields and purity of the final products.

Synthesis of the Core Scaffold

The foundational molecule, this compound, is typically synthesized via a three-step process starting from 3-chlorobenzoic acid.

This pathway is favored because each step involves robust, high-yielding reactions. The final cyclization with carbon disulfide in a basic medium is a classic and efficient method for forming the 1,3,4-oxadiazole-2-thiol ring system.[4][7]

Derivatization of the Thiol Group

The true versatility of the scaffold is unlocked through reactions at the 2-thiol position.

-

S-Substitution: The most common modification involves the reaction of the thiol with various electrophiles (e.g., alkyl or aralkyl halides) in a polar aprotic solvent like DMF, using a base such as sodium hydride (NaH) to activate the thiol.[8][9] This allows for the introduction of a wide array of side chains to probe structure-activity relationships.

-

Mannich Reaction: The active hydrogen of the N-H group in the thione tautomer can react with formaldehyde and various secondary amines to form N-Mannich bases, which have shown significant antibacterial and anti-inflammatory properties.[4][10]

A Spectrum of Biological Activities

Derivatives of this compound have been extensively evaluated and found to exhibit potent activity across several therapeutic areas.

Antimicrobial Activity

The search for new antimicrobial agents is critical in the face of growing resistance.[5] Oxadiazole derivatives have emerged as promising candidates.

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential enzymes, disruption of cell wall synthesis, and impairment of biofilm formation.[3] The lipophilic nature of the scaffold facilitates passage through microbial cell membranes.

Key Findings:

-

Antibacterial: Derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria.[5][11] Some compounds demonstrate minimum inhibitory concentrations (MICs) in the range of 4 to 32 μg/mL and are effective against mature biofilms, a critical factor in persistent infections.[3]

-

Antifungal: Potent activity has been observed against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigates.[4] In some cases, the activity of these synthetic compounds is comparable or superior to standard drugs like Terbinafine.[4][5]

Table 1: Representative Antimicrobial Activity

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| S-substituted derivative | Staphylococcus aureus | MIC | 4 - 32 µg/mL | [3] |

| Core Scaffold Derivative | Aspergillus species | Zone of Inhibition | Significant (vs. Terbinafine) | [4] |

| S-substituted derivative | Salmonella typhi | Zone of Inhibition | Moderate to Strong | [11] |

Anticancer Activity

The 1,3,4-oxadiazole nucleus is present in numerous compounds investigated for their antiproliferative properties.[12][13][14]

Mechanism of Action: The anticancer effects are often multifactorial, involving the inhibition of key enzymes essential for cancer cell survival and proliferation, and the induction of programmed cell death (apoptosis).

Key Findings:

-

Enzyme Inhibition: Derivatives have been identified as potent inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer invasion and metastasis.[15] Other targets include telomerase, thymidine phosphorylase, and various kinases.[16]

-

Cytotoxicity: Excellent cytotoxic profiles have been observed against a range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and glioma (C6).[15][16]

-

Apoptosis Induction: Mechanistic studies confirm that potent derivatives induce apoptosis, evidenced by mitochondrial membrane depolarization and activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[15]

Table 2: Selected In Vitro Anticancer Activity (IC₅₀ Values)

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acetamido mercapto | A549 (Lung) | < 0.14 | [15] |

| Acetamido mercapto | C6 (Glioma) | 8.16 | [15] |

| Quinoline conjugate | HepG2 (Liver) | 0.8 - 1.2 | [13] |

| Pyridine conjugate | MCF-7 (Breast) | Stronger than 5-FU | [16] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major therapeutic class. Oxadiazole derivatives have shown significant potential in this area, often with reduced side effects compared to traditional NSAIDs.[17][18]

Mechanism of Action: The primary mechanism involves the inhibition of inflammatory pathways. The carrageenan-induced rat paw edema model is the standard preclinical assay used to validate this activity, as it reliably simulates acute inflammation.

Key Findings:

-

Several S-substituted and Mannich base derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin.[10][17]

-

Activity is dose-dependent, with studies typically using a 100 mg/kg dose.[17][18] Importantly, many of these active compounds exhibit low ulcerogenic potential, a major drawback of many current NSAIDs.[10]

Table 3: In Vivo Anti-inflammatory Activity

| Compound Class | Model | Dose | % Inhibition of Edema | Reference |

| Mannich Bases | Carrageenan-induced paw edema | 100 mg/kg | 30.6% - 57.8% | [10] |

| Aroylmethyl thio-ethers | Carrageenan-induced paw edema | 100 mg/kg | Comparable to Indomethacin | [17][18] |

| N-benzamide derivatives | Carrageenan-induced paw edema | Not specified | Good response | [1][19] |

Enzyme Inhibition

Beyond cancer-related enzymes, these derivatives have been shown to selectively inhibit other enzymes of therapeutic importance.

Key Findings:

-

Urease Inhibition: Certain derivatives are exceptionally potent urease inhibitors, with IC₅₀ values in the low micromolar range—significantly stronger than the standard inhibitor, thiourea.[11] This is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

-

Cholinesterase Inhibition: Compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[8][9][11]

-

Other Enzymes: Moderate to strong inhibition has also been reported for α-glucosidase and lipoxygenase, indicating potential applications in diabetes and inflammation, respectively.[20]

Table 4: Enzyme Inhibitory Activity (IC₅₀ Values)

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| S-substituted (benzyl) | Urease | 0.63 ± 0.001 | [11] |

| S-substituted (benzyl) | Acetylcholinesterase | 2.14 ± 0.003 | [11] |

| Acetamido mercapto | MMP-9 | 1.65 | [15] |

| S-substituted (benzyl) | α-Glucosidase | Potent Inhibition | [20] |

Experimental Protocols: A Methodological Framework

Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized protocols for key biological assays mentioned in this guide.

Protocol 1: General Synthesis of this compound

Causality: This multi-step synthesis is designed to build the heterocyclic core from a simple aromatic acid. Each step prepares the substrate for the next, culminating in a ring-forming cyclization.

-

Esterification: Reflux 3-chlorobenzoic acid with an excess of methanol and a catalytic amount of sulfuric acid for 4-6 hours. Monitor by TLC. After completion, neutralize the acid, extract the ester with an organic solvent, and purify.

-

Hydrazinolysis: Reflux the resulting methyl-3-chlorobenzoate with an equimolar amount of hydrazine hydrate in absolute ethanol for 8-12 hours. The product, 3-chlorobenzohydrazide, will precipitate upon cooling. Filter and wash the solid with cold ethanol.

-

Cyclization: Dissolve the 3-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.[11] Add carbon disulfide (2 equivalents) dropwise to the solution.[11] Reflux the mixture for 6-8 hours.[4] After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6 to precipitate the crude product.[11] Filter, wash with water, and recrystallize from ethanol to yield pure this compound.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality: This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The color intensity is directly proportional to the number of living cells.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Causality: This is a classic and highly validated model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

-

Animal Acclimatization: Use adult Sprague-Dawley or Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the test but allow free access to water.

-

Grouping and Administration: Divide the rats into groups (n=6): a control group (vehicle), a standard group (Indomethacin, 10 mg/kg), and test groups (test compounds, e.g., 100 mg/kg).[17][18] Administer the compounds orally or intraperitoneally.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[10][18]

Conclusion and Future Perspectives

The derivatives of this compound represent a robust and highly adaptable chemical scaffold with a remarkable breadth of biological activities. The synthetic accessibility of the core and the reactive nature of the 2-thiol group provide a fertile ground for the generation of large, diverse chemical libraries. The potent activities demonstrated in antimicrobial, anticancer, and anti-inflammatory assays underscore the therapeutic potential of this compound class.

Future research should focus on:

-

Mechanism Deconvolution: Utilizing modern proteomic and genomic techniques to precisely identify the molecular targets and pathways modulated by the most active compounds.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying both the 3-chlorophenyl ring (e.g., altering halogen position or type) and the S-substituent to maximize potency and selectivity for a specific biological target.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and suitability for in vivo development.

By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to advance these promising molecules from laboratory curiosities to next-generation therapeutic agents.

References

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: )

-

Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (URL: [Link])

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (URL: [Link])

-

Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (URL: [Link])

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (URL: [Link])

-

(PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (URL: [Link])

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives | Request PDF. (URL: [Link])

-

Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (URL: [Link])

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (URL: [Link])

-

View of Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (URL: [Link])

-

Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. (URL: [Link])

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (URL: [Link])

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (URL: [Link])

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (URL: [Link])

-

Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. (URL: [Link])

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (URL: [Link])

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (URL: [Link])

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (URL: [Link])

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

-

Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. (URL: [Link])

Sources

- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wjpsonline.com [wjpsonline.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. media.neliti.com [media.neliti.com]

- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-thiols: A Guide to Synthesis, Characterization, and Biological Significance

An In-Depth Technical Guide for Researchers

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When this heterocycle is substituted at the 2-position with a mercapto group, it gives rise to 5-aryl-1,3,4-oxadiazole-2-thiols. These molecules are not static; they exist in a dynamic equilibrium between two tautomeric forms: a thiol and a thione. This tautomerism is a critical, yet often overlooked, feature that profoundly influences the molecule's physicochemical properties, structural interactions with biological targets, and ultimately, its therapeutic efficacy.[4][5] This guide provides an in-depth exploration of the thiol-thione tautomerism in this specific class of compounds, offering field-proven insights into their synthesis, the analytical techniques required for their characterization, and the crucial implications of this dynamic equilibrium in the context of drug discovery and development.

The Fundamental Equilibrium: Thiol vs. Thione

Prototropic tautomerism involves the migration of a proton, accompanied by a rearrangement of valence electrons. In 5-aryl-1,3,4-oxadiazole-2-thiols, this manifests as an equilibrium between the thiol form, characterized by an exocyclic sulfur-hydrogen (S-H) bond, and the thione form, which possesses a carbon-sulfur double bond (C=S) and an endocyclic nitrogen-hydrogen (N-H) bond.

Caption: The dynamic equilibrium between the thiol and thione tautomers.

While both forms can exist, experimental and computational studies consistently demonstrate that the thione tautomer is the more stable and predominant form in both solid and solution phases under most conditions.[6][7] The equilibrium is dynamic and can be influenced by several factors:

-

Solvent Polarity: Polar solvents, through hydrogen bonding and dipole-dipole interactions, preferentially solvate and stabilize the more polar thione form, shifting the equilibrium significantly in its favor.[8] In dilute solutions of nonpolar solvents, the contribution of the thiol form may increase.[8]

-

pH of the Medium: The state of ionization is critical. In basic media, deprotonation leads to a common resonance-stabilized anion, whereas in acidic media, protonation can occur on different heteroatoms, further complicating the equilibrium.[9]

-

Temperature and Concentration: These parameters can also modulate the position of the equilibrium, although their effects are often less pronounced than that of the solvent.[8]

Synthesis: A Reliable Pathway

A robust and widely adopted method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols involves the cyclization of aroylhydrazides (also known as aromatic acid hydrazides).[10] The process is typically a one-pot reaction where the aroylhydrazide is treated with carbon disulfide (CS₂) in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.

The causality behind this experimental choice is straightforward: the basic medium facilitates the nucleophilic attack of the hydrazide onto the carbon disulfide, leading to the formation of a potassium dithiocarbazate intermediate. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the desired heterocyclic ring.[10][11]

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from established literature procedures and serves as a self-validating system for producing the target compound.[10]

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).

-

Addition of Starting Materials: To this basic solution, add benzoyl hydrazide (0.01 mol). Stir the mixture for 10-15 minutes until a clear solution is obtained. Subsequently, add carbon disulfide (0.012 mol) dropwise.

-

Expertise Note: The slight excess of carbon disulfide ensures the complete consumption of the limiting reactant, the aroyl hydrazide. The dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the resulting mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, reduce the volume of the solvent to approximately half using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.

-

Precipitation: Acidify the aqueous solution by adding dilute hydrochloric acid (HCl) dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate will form.

-

Trustworthiness Note: The acidification step is crucial. It protonates the potassium salt of the product, rendering it insoluble in water and allowing for its isolation.

-

-

Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold distilled water to remove inorganic salts, and dry it in a vacuum desiccator. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Confirm the structure and purity of the final compound using melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Analytical Characterization of Tautomers

Distinguishing and quantifying the thiol and thione forms requires a multi-faceted analytical approach. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the direct observation of both species.[12][13]

-

¹H NMR: The key diagnostic signals are those of the mobile proton. The thione form exhibits a broad singlet for the N-H proton, typically in the range of 14.0-15.0 ppm in DMSO-d₆.[7] The thiol form, if present in a detectable amount, would show a signal for the S-H proton, often appearing between 12.0-14.0 ppm .[10][14] The aromatic protons of the 5-aryl substituent will also be present, usually between 7.0-8.5 ppm.

-

¹³C NMR: The carbon at the 2-position of the oxadiazole ring is highly informative. In the thione tautomer, this carbon exists as a thiocarbonyl (C=S) and resonates significantly downfield, typically in the range of 175-180 ppm .[10] For the minor thiol tautomer, the C-S carbon would be expected at a much higher field.

Table 1: Representative NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Tautomer | Proton (¹H) | Carbon (¹³C) |

|---|---|---|

| Thione (Major) | NH : ~14.0-15.0 | C =S: ~175-180 |

| Thiol (Minor) | SH : ~12.0-14.0 | C -SH: (Typically not observed due to low concentration) |

Data compiled from sources[7][10].

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Expertise Note: The choice of solvent is critical as it directly influences the tautomeric equilibrium. Running spectra in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) can provide direct evidence of the solvent's effect.

-

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Identify the characteristic N-H proton signal of the thione form and the C=S carbon signal. Integrate the signals if both tautomers are present to determine their relative ratio.

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic structure and can be used to study the equilibrium, particularly as a function of solvent polarity.[9] The two tautomers possess different chromophores.

-

Thione Form: The C=S group has a characteristic, low-intensity n→π* electronic transition that absorbs at a longer wavelength, typically in the 300-350 nm range.[5][15]

-

Thiol Form: This form lacks the C=S chromophore. Its absorption is dominated by π→π* transitions within the conjugated aromatic and heterocyclic system, occurring at shorter wavelengths, generally below 300 nm .[5]

By observing the absorption spectrum in different solvents, a shift in the equilibrium can be inferred. An increase in the intensity of the long-wavelength band in polar solvents provides strong evidence for the predominance of the thione form.[8]

Computational Modeling (DFT)

Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings.[16] It allows for the in silico investigation of tautomeric stability.

Caption: Workflow for computational analysis of tautomer stability using DFT.

Calculations can accurately predict that the thione tautomer is energetically more stable (lower Gibbs free energy) than the thiol tautomer in both the gas phase and in various solvents.[16][17] Furthermore, these methods can simulate NMR chemical shifts and UV-Vis absorption spectra, providing theoretical data that can be directly compared with experimental results for structural validation.[18][19]

Significance in Drug Discovery and Development

The precise tautomeric form of a drug candidate is not an academic detail; it is fundamental to its mechanism of action and pharmacokinetic profile.

-

Target Binding: The thiol and thione forms are distinct chemical entities with different shapes, electronic distributions, and, most importantly, hydrogen bonding capabilities. The thione form has an N-H donor and a C=S acceptor, while the thiol has an S-H donor and an endocyclic nitrogen acceptor. This difference dictates how the molecule will fit into a binding pocket and interact with amino acid residues of a target protein (e.g., an enzyme or receptor). A drug designed to be a hydrogen bond donor via an S-H group will fail if the molecule exists exclusively in the thione form under physiological conditions.

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Lipophilicity (LogP): The more polar thione form is generally less lipophilic than the thiol form. This affects the molecule's ability to cross biological membranes.

-

Aqueous Solubility: The greater polarity of the thione tautomer typically imparts higher aqueous solubility.

-

pKa: The acidity of the mobile proton is different in each tautomer (N-H vs. S-H), affecting the molecule's charge state at physiological pH.

-

The 5-aryl-1,3,4-oxadiazole-2-thione scaffold has been identified in compounds with potent biological activities, including anticancer (e.g., tubulin polymerization inhibitors)[20][21], antifungal [10], and anti-inflammatory [22] effects. A comprehensive understanding of the dominant thione tautomer is essential for rational drug design and for building accurate structure-activity relationships (SAR) to optimize these lead compounds.

Conclusion

The thiol-thione tautomerism of 5-aryl-1,3,4-oxadiazole-2-thiols is a defining characteristic of this important heterocyclic class. Overwhelming evidence from a combination of robust analytical techniques—primarily NMR, UV-Vis, and computational studies—confirms the predominance of the more stable thione form in most pharmaceutically relevant environments. For researchers in drug development, recognizing and characterizing this tautomeric equilibrium is not optional. It is a prerequisite for understanding molecular interactions at the target site, predicting pharmacokinetic behavior, and ultimately, designing safer and more effective medicines.

References

-

Chahkandi, M., et al. (2013). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of Molecular Graphics and Modelling, 44, 120-128. [Link]

-

Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Gomha, S. M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Gamal-Eldeen, A. M., et al. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 269-277. [Link]

-

Gamal-Eldeen, A. M., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. ResearchGate. [Link]

-

Li, S., et al. (2019). Solvent Effects on a Derivative of 1,3,4-oxadiazole Tautomerization Reaction in Water: A Reaction Density Functional Theory Study. ResearchGate. [Link]

-

Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Journal of Molecular Structure, 1171, 848-857. [Link]

-

Various Authors. (n.d.). 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. Semantic Scholar. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]

-

Various Authors. (n.d.). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity. ResearchGate. [Link]

-

Al-Hourani, B. J. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and... ResearchGate. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Albert, A., & Barlin, G. B. (1959). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. ANU Open Research. [Link]

-

Behpour, M., et al. (2008). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 86(5), 447-454. [Link]

-

Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

-

Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

-

LookChem. (2019). Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. LookChem. [Link]

-

Koparır, M., et al. (2005). 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Semantic Scholar. [Link]

-

Various Authors. (n.d.). Tautomerism of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

-

Fun, H.-K., et al. (2019). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. [Link]

-

de Oliveira, C. A. F., et al. (2023). Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. ResearchGate. [Link]

-

Koparır, M., et al. (2005). 5-Furan-2yl[10][16][23]oxadiazole-2-thiol, 5-furan-2yl-4H[1][10][16] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. [Link]

-

Bîcu, E., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]

-

Koparır, M., et al. (2005). 5-Furan-2yl[10][16][23]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][10][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

-

Yurttaş, L., et al. (2016). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. [Link]

-

Antypenko, L. M., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 118-123. [Link]

Sources

- 1. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pharmatutor.org [pharmatutor.org]

- 23. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

CAS number for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities and favorable pharmacokinetic properties.[1][2] The presence of a thiol (-SH) group at the 2-position and a 3-chlorophenyl substituent at the 5-position confers specific chemical reactivity and biological activity to the molecule.

It is crucial to note that this compound exists in a tautomeric equilibrium between the thiol and thione forms, as illustrated below. While commonly named as a thiol, the thione form is significant in its chemical behavior and interactions.

Caption: Thiol-Thione Tautomerism of the title compound.

The core physicochemical properties are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 41491-54-7 (primary), 203268-66-0 (alternative) | [4][5] |

| Molecular Formula | C₈H₅ClN₂OS | [3][5] |

| Molecular Weight | 212.65 g/mol | [3] |

| SMILES | C1=CC(=CC(=C1)C2=NN=C(S)O2)Cl | [3] |

| InChIKey | NGUFILSIVAEODZ-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[6] This approach provides good yields and high purity.

Synthetic Workflow

The synthesis is a two-step process starting from a commercially available substituted benzoic acid. The workflow is designed for efficiency and scalability in a laboratory setting.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol describes the classic method for synthesizing the title compound.[7][8]

Step A: Synthesis of m-Chlorobenzoyl Hydrazide

-

Esterification: To a solution of m-chlorobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. The causality here is that the acid must be converted to a more reactive ester for efficient hydrazinolysis.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Hydrazinolysis: Dissolve the resulting crude ester in absolute ethanol. Add hydrazine hydrate (80-99%) and reflux for 8-12 hours. The nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide.

-

Isolation: Cool the reaction mixture. The m-chlorobenzoyl hydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry.

Step B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve m-chlorobenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Addition of CS₂: Add carbon disulfide (1.5 equivalents) dropwise to the solution. The basic medium (KOH) is critical for deprotonating the hydrazide and activating the carbon disulfide for cyclization.

-

Reflux: Heat the mixture to reflux and maintain for 10-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, reduce the solvent volume in vacuo.

-

Acidification: Pour the concentrated residue into a beaker of crushed ice and water. Acidify the solution to pH 2-3 with dilute hydrochloric acid. This step protonates the potassium salt intermediate, causing the final product to precipitate.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with distilled water until the washings are neutral, and then dry. Recrystallization from ethanol can be performed to obtain a high-purity product.

Structural Characterization

The identity and purity of the synthesized compound must be validated using standard spectroscopic techniques.

-

¹H NMR: Expect aromatic protons in the region of 7.5-8.0 ppm. A broad singlet corresponding to the SH/NH proton will be observed at a downfield chemical shift (typically >12 ppm).[9]

-

¹³C NMR: Aromatic carbons will appear between 125-135 ppm. Two distinct signals for the oxadiazole ring carbons will be present, typically around 160 ppm (C-Cl) and >175 ppm (C=S).[9]

-

IR Spectroscopy: Key peaks include a C=N stretch (around 1530-1550 cm⁻¹), C-O-C stretch (around 1100-1200 cm⁻¹), and a characteristic S-H stretch if the thiol form is prominent (around 2550 cm⁻¹).[9]

Biological Activity and Therapeutic Potential

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[10] Derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[2][6]

Mechanism of Action Insights

The biological activity of this compound and related compounds can be attributed to several factors:

-

Enzyme Inhibition: The heterocyclic ring and its substituents can fit into the active sites of various enzymes. S-substituted derivatives of the analogous 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

-

Metal Chelation: The thiol group and adjacent nitrogen atoms can act as chelation sites for essential metal ions in microbial enzymes, disrupting their function.[7][9]

-

Antioxidant Activity: The thiol group (-SH) has reducing potential and can act as a radical scavenger, which may contribute to cytoprotective and anti-inflammatory effects.[1]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. This compound | CAS 203268-66-0 [matrix-fine-chemicals.com]

- 4. 41491-54-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [41491-54-7] | King-Pharm [king-pharm.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Preparation Ligand this compound by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 11. wjpsonline.com [wjpsonline.com]

Physical and chemical properties of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Applications

Introduction

The 1,3,4-oxadiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocyclic ring is a constituent of numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The introduction of a 3-chlorophenyl group at the 5-position and a thiol group at the 2-position creates a molecule with significant potential as both a biologically active agent and a versatile synthetic intermediate. The thiol group, in particular, offers a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the molecule's structural features, physicochemical properties, synthesis, and reactivity, grounded in established scientific literature.

Molecular Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][2][4] This equilibrium is fundamental to its chemical reactivity and biological interactions. The thiol form possesses an exocyclic sulfur-hydrogen bond, while the thione form features a carbon-sulfur double bond with the proton residing on a ring nitrogen. While both forms may exist, the thione tautomer often predominates in the solid state.

Caption: Thiol-Thione Tautomeric Equilibrium.

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in experimental and biological systems. The following table summarizes its key characteristics based on available data.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂OS | [5][6] |

| Molecular Weight | 212.65 g/mol | [6] |

| CAS Number | 41491-54-7 | [7][8] |

| Appearance | Solid / Powder | [9] |

| Melting Point | 167-169 °C | [7] |

| Boiling Point (Predicted) | 289.2 ± 42.0 °C | [7] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 4.15 ± 0.70 | [7] |

Synthesis and Characterization

The predominant synthetic pathway to 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, two-step process starting from a corresponding carboxylic acid derivative.[1][10][11] This method is reliable and provides good yields of the target compound.

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. This compound | C8H5ClN2OS | CID 2055733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 203268-66-0 [matrix-fine-chemicals.com]

- 7. 41491-54-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [41491-54-7] | King-Pharm [king-pharm.com]

- 9. 5-(4-Chlorphenyl)-1,3,4-Oxadiazol-2-thiol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Preparation Ligand this compound by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Microwave-Assisted Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides an in-depth exploration of the microwave-assisted synthesis of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the rationale behind the synthetic strategy, the advantages of microwave irradiation, a detailed experimental protocol, and the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage modern synthetic techniques for efficient compound preparation.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and pharmacokinetic properties.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[2][3] The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position further enhances its potential for biological activity.

Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][4] The 1,3,4-oxadiazole moiety can act as a bioisostere for carboxylic acids and amides, improving metabolic stability and oral bioavailability.[5][6] The specific target of this guide, this compound, incorporates a chlorine atom on the phenyl ring, a common strategy to modulate lipophilicity and electronic properties, potentially influencing its interaction with biological targets.

The Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from a readily available substituted benzoic acid.

Step 1: Synthesis of 3-Chlorobenzohydrazide

The initial step involves the conversion of 3-chlorobenzoic acid to its corresponding hydrazide. This is typically accomplished by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate.[7] A common method involves refluxing the corresponding ethyl ester, ethyl-3-chlorobenzoate, with hydrazine hydrate in an alcoholic solvent.[8]

Step 2: Cyclization to form the 1,3,4-Oxadiazole-2-thiol Ring

The key ring-forming reaction involves the cyclization of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide.[7][9] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 1,3,4-oxadiazole-2-thiol.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods in organic synthesis often suffer from long reaction times, high energy consumption, and the potential for side product formation.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages.[11][12][13]

Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, which involves the interaction of the microwave energy with polar molecules.[12][14] This leads to rapid and uniform heating, resulting in:

-

Dramatically Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[11][12]

-

Increased Reaction Yields and Purity: The rapid and controlled heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[10][11]

-

Enhanced Reaction Rates: Microwaves can accelerate reaction rates beyond what is achievable with conventional heating at the same temperature, a phenomenon sometimes referred to as a "non-thermal microwave effect."[15]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient than conventional methods that heat the entire apparatus.[14]

-

Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[11][14]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the microwave-assisted synthesis of this compound.

Materials and Instrumentation

-

Reagents: 3-Chlorobenzoic acid, thionyl chloride, methanol, hydrazine hydrate, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid. All reagents should be of analytical grade.

-

Instrumentation: Microwave reactor, magnetic stirrer, reflux condenser, rotary evaporator, melting point apparatus, FT-IR spectrometer, ¹H NMR spectrometer.

Synthesis of 3-Chlorobenzohydrazide (Intermediate)

-

Esterification of 3-Chlorobenzoic Acid: In a round-bottom flask, dissolve 3-chlorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 3-chlorobenzoate.

-

Hydrazinolysis: To the obtained methyl 3-chlorobenzoate, add an excess of hydrazine hydrate in ethanol.[7] Reflux the mixture for 5 hours.[8] Upon cooling, a solid precipitate of 3-chlorobenzohydrazide will form. Filter the solid, wash with cold ethanol, and dry to obtain the pure intermediate.

Microwave-Assisted Synthesis of this compound (Target Molecule)

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 3-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

-

Addition of Carbon Disulfide: To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a constant power (e.g., 150-300 W) for a short duration (e.g., 3-5 minutes). The temperature should be monitored and controlled (e.g., 80-100 °C).

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by various analytical techniques.

Reaction Parameters and Yield

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 8-12 hours | 3-5 minutes |

| Temperature | Reflux | 80-100 °C |

| Yield | Moderate | High |

| Solvent | Ethanol | Ethanol |

Physicochemical and Spectroscopic Data

-

Melting Point: The melting point of the purified product should be determined and compared with literature values.

-

FT-IR (KBr, cm⁻¹): The IR spectrum should show characteristic absorption bands for the N-H, C=N, C-O-C, and C=S functional groups.

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum will show signals corresponding to the aromatic protons of the 3-chlorophenyl ring and a characteristic signal for the SH proton, which may be exchangeable with D₂O.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound.

Mechanistic Insights and Causality

The efficiency of the microwave-assisted synthesis can be attributed to the rapid and uniform heating of the polar reactants and solvent. The reaction proceeds through the formation of a potassium dithiocarbazate salt from the reaction of the hydrazide with carbon disulfide and potassium hydroxide. This intermediate is highly polar and strongly absorbs microwave irradiation, facilitating its rapid conversion to the final product. The microwave energy effectively overcomes the activation energy barrier for the intramolecular cyclization and subsequent dehydration, leading to a significant rate enhancement compared to conventional heating.

Visualizing the Synthesis

Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Reaction Mechanism

Caption: Simplified reaction mechanism for the cyclization step.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This technical guide has provided a comprehensive overview of the synthetic strategy, the underlying principles of microwave chemistry, a detailed experimental protocol, and methods for product characterization. By adopting this modern approach, researchers in drug discovery and development can significantly accelerate the synthesis of novel heterocyclic compounds with therapeutic potential, ultimately contributing to the advancement of medicinal chemistry.

References

-

Biju CR, Ilango K, Manju Prathap, Rekha K. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory Activity. Journal of Young Pharmacists. Available at: [Link]

-

National Center for Biotechnology Information. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Available at: [Link]

-

Lattice Science Publication. Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

-

Microwave assisted green organic synthesis. Available at: [Link]

-

The Role of Microwave-Assisted Synthesis in Organic Chemistry. ResearchGate. Available at: [Link]

-

Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]

-

American Chemical Society. Synthesis and Screening of New[15][16]Oxadiazole,[4][15]Triazole, and[4][15]Triazolo. Available at: [Link]

-

National Center for Biotechnology Information. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents. Available at: [Link]

-

National Center for Biotechnology Information. 3-Chlorobenzohydrazide. Available at: [Link]

-

Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

-